molecular formula C9H10N2O3S B2923066 5,6-Dimethyl-1H-benzo[d]imidazole-2-sulfonic acid CAS No. 287730-18-1

5,6-Dimethyl-1H-benzo[d]imidazole-2-sulfonic acid

Cat. No.: B2923066
CAS No.: 287730-18-1
M. Wt: 226.25
InChI Key: JFIQLOGXNUXRCY-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-benzo[d]imidazole-2-sulfonic acid is a sulfonated benzimidazole derivative characterized by methyl substituents at positions 5 and 6 and a sulfonic acid group at position 2. Additionally, it serves as a precursor in vitamin B12 synthesis . Its structural features, including electron-withdrawing sulfonic acid and electron-donating methyl groups, confer unique solubility and coordination properties, making it valuable in medicinal and materials chemistry.

Properties

IUPAC Name

5,6-dimethyl-1H-benzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-5-3-7-8(4-6(5)2)11-9(10-7)15(12,13)14/h3-4H,1-2H3,(H,10,11)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIQLOGXNUXRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1H-benzo[d]imidazole-2-sulfonic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5,6-dimethylbenzimidazole with chlorosulfonic acid. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1H-benzo[d]imidazole-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzimidazoles.

Scientific Research Applications

5,6-Dimethyl-1H-benzo[d]imidazole-2-sulfonic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1H-benzo[d]imidazole-2-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing their activity. The benzimidazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

1H-Benzimidazole-2-sulfonic Acid
  • Molecular Formula : C₇H₆N₂O₃S
  • Molecular Weight : 198.20 g/mol
  • Key Differences : Lacks methyl groups at positions 5 and 5.
  • Implications: Reduced lipophilicity compared to the 5,6-dimethyl analog, impacting membrane permeability and solubility in non-polar solvents.
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives
  • Example Compound : Synthesized via Fe/HCl reduction and cyclization with triphosgene .
  • Key Differences : Incorporates a ketone oxygen at position 2 and a sulfonyl group.
  • Implications : Demonstrates antitumor activity in preclinical studies, but the ketone group may reduce metabolic stability compared to sulfonic acid derivatives.
Benzimidazole-6-sulfonamides
  • Example Compound : 5-(6-(N-ethylsulfamoyl)-1H-benzo[d]imidazol-2-yl)-2-hydroxybenzoic acid (Compound 16)
    • Molecular Formula : C₁₆H₁₅N₃O₅S
    • Molecular Weight : 362.08 g/mol
    • Key Differences : Sulfonamide at position 6 instead of sulfonic acid at position 2.
    • Implications : Shows potent carbonic anhydrase inhibition (Ki < 10 nM) due to sulfonamide’s strong zinc-binding affinity, a feature absent in the target compound .
N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine
  • Key Differences : Bromobenzyl and benzeneamine substituents on the benzimidazole core .

Key Research Findings

Positional Isomerism : Sulfonic acid at position 2 (target compound) vs. sulfonamide at position 6 (analogs) drastically alters biological targets. The former excels in coordination chemistry, while the latter inhibits carbonic anhydrases .

Methyl Group Impact : 5,6-Dimethyl substituents enhance solubility and stability of Ag(I)-NHC complexes, critical for biomedical applications .

Functional Group Trade-offs : Sulfonamides offer superior enzyme inhibition but may face metabolic instability compared to sulfonic acids .

Biological Activity

5,6-Dimethyl-1H-benzo[d]imidazole-2-sulfonic acid (DBSA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H12N2O2S
  • Molecular Weight : 224.28 g/mol
  • Structure : The compound features a benzimidazole core with two methyl groups at the 5 and 6 positions and a sulfonic acid group at the 2 position.

Antimicrobial Properties

DBSA has demonstrated notable antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Pathogen MIC (μg/mL) Comparison Standard Standard MIC (μg/mL)
Staphylococcus aureus62.5Ampicillin100
Escherichia coli50Ciprofloxacin25
Candida albicans250Griseofulvin500

These findings suggest that DBSA could be a potential candidate for developing new antimicrobial agents, particularly in treating resistant strains .

Antioxidant Activity

Research has indicated that DBSA possesses antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The IC50 values for its antioxidant activity have been reported as follows:

Compound IC50 (μmol/L) Standard Standard IC50 (μmol/L)
DBSA19.7Butylated Hydroxytoluene (BHT)23.4

This suggests that DBSA is a potent antioxidant, outperforming some established standards .

Enzyme Inhibition

DBSA has also been studied for its inhibitory effects on specific enzymes. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production, which is relevant in cosmetic applications and skin disorders.

  • Inhibition Assay Results :
Concentration (nM) Inhibition (%)
530
1060
2090

These results indicate a concentration-dependent inhibition of tyrosinase, making DBSA a potential candidate for skin-whitening formulations .

The biological activity of DBSA can be attributed to its ability to interact with various molecular targets:

  • Antimicrobial Mechanism : DBSA may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Antioxidant Mechanism : It likely scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Enzyme Inhibition : By binding to the active site of target enzymes like tyrosinase, DBSA can effectively inhibit their activity.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of DBSA against Staphylococcus aureus, showing an MIC of 62.5 μg/mL, indicating strong antibacterial properties compared to traditional antibiotics .
  • Antioxidant Efficacy Assessment : In research comparing various benzimidazole derivatives, DBSA exhibited an IC50 value of 19.7 μmol/L in scavenging DPPH radicals, demonstrating significant antioxidant potential .
  • Tyrosinase Inhibition Analysis : A kinetic study using Lineweaver-Burk plots revealed that DBSA inhibited tyrosinase with an IC50 value significantly lower than that of kojic acid, highlighting its potential in cosmetic applications .

Q & A

Q. What are the common synthetic routes for preparing 5,6-Dimethyl-1H-benzo[d]imidazole-2-sulfonic acid, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sulfonation of a benzimidazole precursor using chlorosulfonic acid under controlled temperature (0–5°C) in an inert atmosphere . Intermediate characterization employs FT-IR (e.g., S=O stretching at ~1619 cm⁻¹) and NMR spectroscopy (¹H NMR: aromatic protons at δ 7.47–8.01 ppm; ¹³C NMR: sulfonic acid carbon at ~143.5 ppm) . Table 1 : Key Reaction Conditions
StepReagent/ConditionPurpose
1Chlorosulfonic acid, 0–5°CSulfonation
2DMF, NaHSolubility control
3Acidic hydrolysisPurification

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Aromatic protons and carbons confirm substitution patterns (e.g., methyl groups at δ 2.0–2.5 ppm in ¹H NMR) .
  • FT-IR : Peaks at ~1619 cm⁻¹ (S=O asymmetric stretch) and ~1409 cm⁻¹ (C=N stretch) validate sulfonic acid and imidazole groups .
  • ESI-MS : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z ~500 for derivatives) .

Q. How do storage conditions impact the stability of sulfonic acid derivatives like this compound?

  • Methodological Answer : Stability is compromised by light, humidity, and oxygen. Best practices include:
  • Storing in amber glass vials under nitrogen .
  • Avoiding pre-drying to prevent decomposition; use desiccants like silica gel .
  • Monitoring purity via HPLC every 3–6 months .

Advanced Research Questions

Q. How can experimental design optimize reaction yields for derivatives of this compound?

  • Methodological Answer : Use factorial design to identify critical variables (e.g., temperature, reagent molar ratio). For example: Table 2 : 2³ Factorial Design Parameters
FactorLow LevelHigh Level
Temperature25°C60°C
Molar Ratio (Acid:Precursor)1:11:2
Reaction Time2 h6 h
Analyze via ANOVA to determine significance (p < 0.05). Computational tools like Gaussian or COSMO-RS can predict optimal conditions .

Q. How can contradictions between computational predictions and experimental results for sulfonic acid reactivity be resolved?

  • Methodological Answer :
  • Cross-validate using density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic attack) .
  • Perform kinetic studies (e.g., Arrhenius plots) to compare activation energies with computational outputs .
  • Use machine learning (e.g., random forest models) to identify outliers in datasets .

Q. What computational strategies elucidate the mechanistic behavior of this compound in catalytic systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) .
  • Quantum Mechanical/Molecular Mechanical (QM/MM) : Model enzyme-binding interactions for biological applications .
  • Reaction Pathway Search : Use GRRM or AFIR methods to identify transition states .

Q. How can derivatives of this compound be evaluated for pharmacological activity?

  • Methodological Answer :
  • In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria .
  • Molecular Docking : Screen against targets like DNA gyrase (PDB ID: 1KZN) using AutoDock Vina .
  • ADMET Prediction : Use SwissADME to assess bioavailability and toxicity .

Safety and Compliance

Q. What safety protocols are mandatory when handling sulfonic acid derivatives in laboratory settings?

  • Methodological Answer :
  • Follow Chemical Hygiene Plan guidelines: wear nitrile gloves, goggles, and lab coats .
  • Use fume hoods for reactions releasing SO₃ or HCl gas .
  • Dispose of waste via neutralization (e.g., 10% NaHCO₃ solution) .

Data Management

Q. How can chemical software enhance reproducibility in studies involving this compound?

  • Methodological Answer :
  • ELN (Electronic Lab Notebooks) : Track reaction parameters and raw data .
  • Cheminformatics Tools : Use KNIME or Pipeline Pilot for dataset standardization .
  • Version Control : Implement Git for computational scripts to ensure traceability .

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